molecular formula C25H28N2O7 B1604758 Boc-Tyr(Bzl)-OSu CAS No. 27601-29-2

Boc-Tyr(Bzl)-OSu

Cat. No. B1604758
CAS RN: 27601-29-2
M. Wt: 468.5 g/mol
InChI Key: GKLFTQJJYUFASW-UHFFFAOYSA-N
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Description

Boc-Tyr(Bzl)-OSu is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis. In

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OSu plays a crucial role in Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is vital for producing peptides for the pharmaceutical industry and basic research. It is particularly advantageous for synthesizing long and complex polypeptides and for creating C-terminal thioesters for native chemical ligation applications. A notable aspect of SPPS is the use of anhydrous hydrogen fluoride (HF) for removing side chain protecting groups and releasing the peptide from the resin (Muttenthaler, Albericio & Dawson, 2015).

NMR Spectroscopy in Peptide Analysis

Nα-Acetyl-methylamides of different amino acids, including Boc-Tyr(Bzl), have been synthesized as model compounds to interpret 13C-NMR-Spectra of protected peptides. These models assist in understanding the chemical shifts of amino acid carbon atoms in peptide derivatives, contributing significantly to the field of peptide NMR spectroscopy (Schwenzer, Scheller & Losse, 1979).

Peptide-Cellulose Conjugation

In the synthesis of peptide-cellulose conjugates, derivatives like Boc-Ser(Bzl)-Gly-Tyr(Bzl)-Ser(Bzl)-Gly-Lys(Z) have been used. This process involves coupling the protected peptide with β-Ala-cellulose, highlighting the application of Boc-Tyr(Bzl) in creating novel biochemical materials and facilitating biochemical studies (Ohkawa et al., 2013).

Proteinase Inhibition Studies

In the study of HIV proteinase inhibitors, peptides like Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)OH were synthesized and used for creating analogs of an HIV proteinase nonapeptide substrate. This application highlights the role of Boc-Tyr(Bzl) in developing therapeutic agents and understanding proteinase mechanisms (Bláha, Nemec, Tözsér & Oroszlan, 1991).

Enzymatic Cross-Linking in Polysaccharide Fibers

Boc-Tyr(Bzl)-based peptides have been utilized in the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan and its hybrid fibers with gellan. These hybrid fibers are reinforced by enzymatic cross-linking, demonstrating the use of Boc-Tyr(Bzl) in creating advanced biomaterials with enhanced mechanical properties (Kuboe et al., 2004).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFTQJJYUFASW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117775
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr(Bzl)-OSu

CAS RN

27601-29-2
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27601-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D GAZIS, J GLASS, IL Schwartz… - … Journal of Peptide …, 1989 - Wiley Online Library
Solution methods, using N‐hydroxysuccinimide esters, were used to synthesize [Glu(NHNH 2 ) 4 ] oxytocin and [Glu(NHNH 2 ) 4 , Lys 8 ] vasopressin. In these analogs of …
Number of citations: 7 onlinelibrary.wiley.com
TII AB1Ko, H SEKINO - jlc.jst.go.jp
The octatetracontapeptide corresponding to the entire amino acid sequence of human thymopoietin (hTP) was synthesized by assembling ten peptide fragments in solution followed by …
Number of citations: 0 jlc.jst.go.jp
B Gadakh, S Smaers, J Rozenski, M Froeyen… - European Journal of …, 2015 - Elsevier
Synthesis of aminoacyl-sulfamoyl adenosines (aaSAs) and their peptidyl conjugates as aminoacyl tRNA synthetase (aaRS) inhibitors remains problematic due to the low yield of the …
Number of citations: 20 www.sciencedirect.com
CW Smith, R Walter, G Stavropoulos… - Journal of Medicinal …, 1980 - ACS Publications
In the proposed biologically active conformation of vasopressin at the antidiuretic receptor, the side-chain carboxamide group of the 5-position asparaginyl residue has been previously …
Number of citations: 6 pubs.acs.org
R Deslauriers, ICP Smith, GC Levy… - Journal of the …, 1978 - ACS Publications
Carbon-13 NMR chemical shifts and spin-lattice relaxation times (7" i) of [Pro3, Gly4]-oxytocin and oxytocin are compared. Assignments were also made for [Pro3]-oxytocin and [Leu2, …
Number of citations: 11 pubs.acs.org
R DE STRUCTURE - … 1968: actes du …, 1968 - Éditions du Centre national de la …
Number of citations: 0

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